3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine 3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine Potent inhibitor of both mouse and human 11β-HSD1; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 327093-42-5
VCID: VC0006571
InChI: InChI=1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2
SMILES: C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C17H25N3
Molecular Weight: 271.4 g/mol

3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

CAS No.: 327093-42-5

Inhibitors

VCID: VC0006571

Molecular Formula: C17H25N3

Molecular Weight: 271.4 g/mol

3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine - 327093-42-5

CAS No. 327093-42-5
Product Name 3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Molecular Formula C17H25N3
Molecular Weight 271.4 g/mol
IUPAC Name 3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Standard InChI InChI=1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2
Standard InChIKey VFTQRHWULYJKCI-UHFFFAOYSA-N
SMILES C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4
Canonical SMILES C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4
Description Potent inhibitor of both mouse and human 11β-HSD1; High Quality Biochemicals for Research Uses
Synonyms 3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-(1,2,4)triazolo(4,3-a)azepine
compound 544
PubChem Compound 3630776
Last Modified Nov 11 2021
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